molecular formula C18H22ClN5O B12267086 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methylphenyl)piperidine-1-carboxamide

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methylphenyl)piperidine-1-carboxamide

Cat. No.: B12267086
M. Wt: 359.9 g/mol
InChI Key: FOKXNFDKXCFYFJ-UHFFFAOYSA-N
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Description

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methylphenyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methylphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common method involves the reaction of 5-chloropyrimidine with methylamine to form the 5-chloropyrimidin-2-yl(methyl)amine intermediate. This intermediate is then reacted with N-(3-methylphenyl)piperidine-1-carboxamide under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .

Scientific Research Applications

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methylphenyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methylphenyl)piperidine-1-carboxamide
  • **4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide
  • **4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds .

Properties

Molecular Formula

C18H22ClN5O

Molecular Weight

359.9 g/mol

IUPAC Name

4-[(5-chloropyrimidin-2-yl)-methylamino]-N-(3-methylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C18H22ClN5O/c1-13-4-3-5-15(10-13)22-18(25)24-8-6-16(7-9-24)23(2)17-20-11-14(19)12-21-17/h3-5,10-12,16H,6-9H2,1-2H3,(H,22,25)

InChI Key

FOKXNFDKXCFYFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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